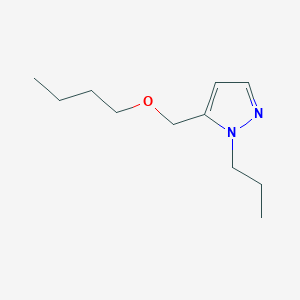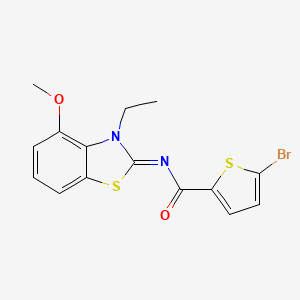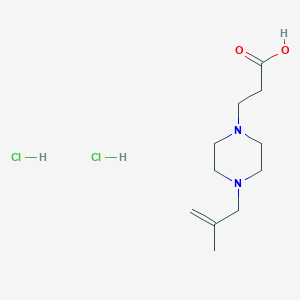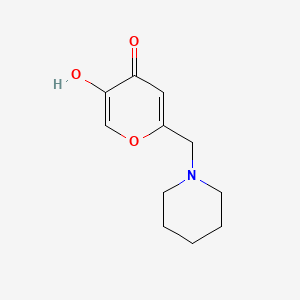![molecular formula C17H23NO6 B2929908 Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate CAS No. 2094327-32-7](/img/structure/B2929908.png)
Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate, also known as compound A, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds called prodrugs, which are biologically inactive compounds that are converted into active drugs within the body. Compound A has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A is not fully understood. However, it is believed that the Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate exerts its effects by modulating various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential treatment option for various inflammatory conditions. It has also been shown to have neuroprotective effects, which may make it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A in lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for certain cellular targets, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A is its relatively high cost and limited availability.
Future Directions
There are several potential future directions for research on Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A. One area of interest is in the development of new cancer treatments based on the Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate. Another potential area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, there is potential for the use of Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A in the treatment of various inflammatory conditions. Further research is needed to fully understand the potential applications of this Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate.
Synthesis Methods
Compound A can be synthesized using a multi-step process that involves the reaction of various chemical Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoates. The synthesis starts with the reaction of 4-formyl-2-methoxyphenol with propionic anhydride to form 3-(4-formyl-2-methoxyphenoxy)propanoic acid. This acid is then reacted with methylamine to form the corresponding amide. The final step involves the reaction of this amide with butyryl chloride to form the desired Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A.
Scientific Research Applications
Compound A has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A has potent anti-cancer properties and can inhibit the growth of various types of cancer cells.
properties
IUPAC Name |
methyl 2-[[3-(4-formyl-2-methoxyphenoxy)propanoylamino]methyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-4-13(17(21)23-3)10-18-16(20)7-8-24-14-6-5-12(11-19)9-15(14)22-2/h5-6,9,11,13H,4,7-8,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKFMPAJGNBEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCOC1=C(C=C(C=C1)C=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2929826.png)
![5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2929827.png)

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2929831.png)


![4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2929835.png)
![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)


![2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2929842.png)


